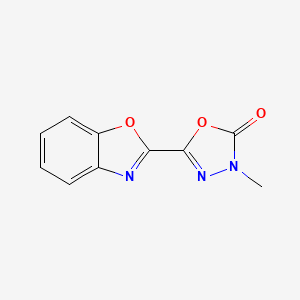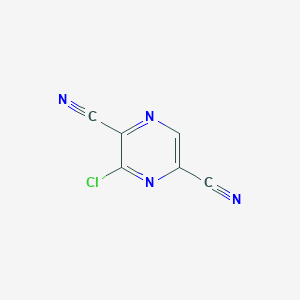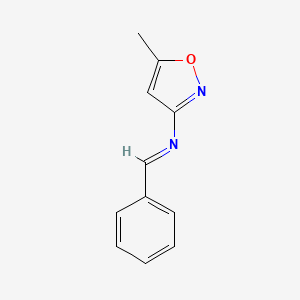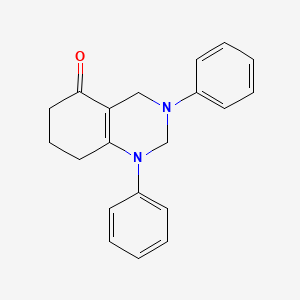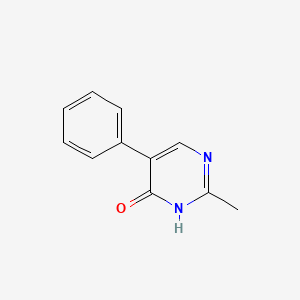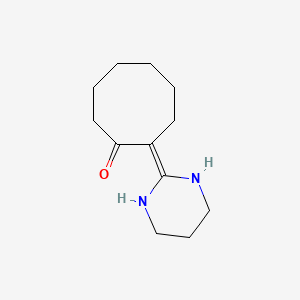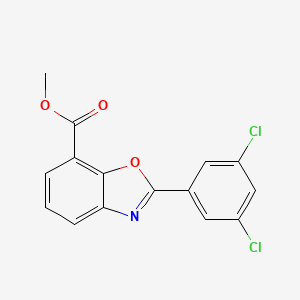
Methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate is a chemical compound known for its significant role in various scientific research applications. It is a derivative of benzo[d]oxazole, characterized by the presence of a methyl ester group and dichlorophenyl substituents. This compound is often used in analytical method development, method validation, and quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid in the presence of pyridine. This reaction yields methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate, which is then cyclized to form the desired benzo[d]oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that avoid the use of hazardous reagents and metal catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used in the development and validation of analytical methods.
Biology: The compound is employed in studies involving enzyme inhibition and protein binding.
Medicine: It serves as a reference standard in pharmaceutical research and quality control.
Industry: The compound is utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. It acts as an inhibitor by binding to the active sites of these targets, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate include:
Tafamidis: A well-known transthyretin amyloid fibril inhibitor.
2-(3,5-Dichlorophenyl)benzo[d]oxazole-6-carboxylic acid: Another derivative with similar structural features
Uniqueness
What sets Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-7-carboxylate apart from these similar compounds is its specific methyl ester group, which can influence its reactivity and binding properties. This unique feature makes it particularly useful in certain analytical and pharmaceutical applications .
Properties
CAS No. |
918943-27-8 |
|---|---|
Molecular Formula |
C15H9Cl2NO3 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C15H9Cl2NO3/c1-20-15(19)11-3-2-4-12-13(11)21-14(18-12)8-5-9(16)7-10(17)6-8/h2-7H,1H3 |
InChI Key |
RDXRWAHMXFHMPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)


